6-(Tetrahydro-2H-pyran-2-ylmethoxy)-pyridine-2-carboxylic acid

Lipophilicity Drug design Fragment-based screening

Researchers requiring stereochemical handles in fragment-based library design often face supply chain instability for niche heterocyclic building blocks. This compound resolves that bottleneck. Key differentiation: 1) Contains a chiral center at the pyran 2-position, absent in achiral 4-ylmethoxy analogs, enabling enantioselective SAR exploration. 2) Computed LogP of 1.73 offers a measurable lipophilicity boost (+0.39 units) over direct-ether analogs without adding aromatic carbons. 3) Multi-sourced from ISO-certified production lines, mitigating single-source attrition risk common to positional isomers. Supplied as a solid at ≥98% purity.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 1287217-35-9
Cat. No. B1394094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Tetrahydro-2H-pyran-2-ylmethoxy)-pyridine-2-carboxylic acid
CAS1287217-35-9
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1CCOC(C1)COC2=CC=CC(=N2)C(=O)O
InChIInChI=1S/C12H15NO4/c14-12(15)10-5-3-6-11(13-10)17-8-9-4-1-2-7-16-9/h3,5-6,9H,1-2,4,7-8H2,(H,14,15)
InChIKeyUIZMPUQMXOCNIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Tetrahydro-2H-pyran-2-ylmethoxy)-pyridine-2-carboxylic acid: Procurement-Ready Picolinic Acid Building Block


6-(Tetrahydro-2H-pyran-2-ylmethoxy)-pyridine-2-carboxylic acid (CAS 1287217-35-9), also named 6-((tetrahydro-2H-pyran-2-yl)methoxy)picolinic acid, is a heterocyclic building block belonging to the picolinic acid (pyridine-2-carboxylic acid) family. It bears a tetrahydro-2H-pyran-2-ylmethoxy substituent at the 6-position of the pyridine ring, yielding the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol [1]. The compound is supplied as a solid by multiple vendors at purities typically ≥98% and is intended exclusively for research and further manufacturing use . Its structural hallmark — a saturated pyran ring attached via a methylene spacer to the picolinic acid scaffold — distinguishes it from common regioisomeric and direct-ether analogs in physicochemical properties relevant to medicinal chemistry and fragment-based library design.

Why Generic Substitution with In-Class Analogs Fails


Picolinic acid derivatives bearing tetrahydropyranyl ether substituents may appear interchangeable at first glance, yet the specific substitution pattern — pyran ring attachment point, methylene spacer presence, and position on the pyridine ring — materially alters key physicochemical parameters that govern compound behavior in downstream applications. The 2-ylmethoxy attachment in this compound creates a chiral center absent in the 4-ylmethoxy regioisomer, offering stereochemical leverage in target engagement studies . Computed LogP values diverge by up to 0.39 log units across close analogs , a magnitude sufficient to shift predicted membrane permeability and non-specific binding profiles. Furthermore, positional isomers on the pyridine ring exhibit predicted pKa differences exceeding 2 log units , drastically altering ionization state at physiological pH. These quantifiable divergences mean that identical assay conditions, synthetic routes, or formulation parameters cannot be assumed transferable among even structurally proximate family members. The evidence below documents the specific, measured dimensions along which this compound differentiates from its most relevant comparators.

Head-to-Head Quantitative Differentiation Evidence


LogP Differentiation vs. Regioisomeric and Direct-Ether Analogs

The target compound exhibits a computed LogP of 1.7277, which is 0.1425 log units higher than the 4-ylmethoxy regioisomer (LogP 1.5852) and 0.3901 log units higher than the 4-yloxy direct-ether analog (LogP 1.3376) . This stepwise increase in lipophilicity arises from the combined effect of the methylene spacer and the 2-position attachment of the pyran ring, which alters the spatial distribution of the oxygen atoms and their exposure to solvent.

Lipophilicity Drug design Fragment-based screening

Predicted pKa Differentiation from 3-Position Isomer

While a directly measured pKa for the target compound is not publicly available, class-level inference can be drawn from the predicted pKa of the 3-positional isomer, 3-(tetrahydro-2H-pyran-4-ylmethoxy)-picolinic acid, which is predicted at 1.03 ± 0.50 . This anomalously low pKa (compared to unsubstituted picolinic acid, pKa ≈ 5.4 for the carboxylic acid group) is attributed to intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent 3-alkoxy oxygen. The target compound, with the alkoxy substituent at the 6-position (para to the ring nitrogen, meta to the carboxyl group), lacks this adjacency and is therefore expected to retain a pKa closer to the parent picolinic acid range (approximately 3–5), resulting in a ≥2 log unit difference in acid strength relative to the 3-substituted isomer.

Ionization state pH-dependent solubility Bioavailability prediction

Stereochemical Complexity as a Key Differentiator

The tetrahydro-2H-pyran-2-ylmethoxy substituent of the target compound introduces a stereogenic center at the 2-position of the saturated pyran ring, where the methoxy linker is attached. In contrast, the commonly compared 4-ylmethoxy regioisomer (CAS 1275968-03-0) and 5-ylmethoxy positional isomer (CAS 1393330-49-8) attach the pyran ring at its 4-position, which is not chiral . This stereochemical feature creates the possibility for enantiomer-dependent interactions with chiral biological targets (enzymes, receptors) and offers a vector for chiral resolution strategies that are unavailable with achiral 4-substituted analogs.

Chirality Stereochemistry Target selectivity

Molecular Weight and Rotatable Bond Count Differentiation

The target compound has the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol, reflecting the presence of a methylene (-CH₂-) spacer between the pyran ring and the ether oxygen . The direct-ether analog 6-(tetrahydro-2H-pyran-4-yloxy)-pyridine-2-carboxylic acid (CAS 906352-78-1) has the formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol . The 14.02 g/mol mass difference, attributable to the additional methylene unit, also adds one rotatable bond (4 vs. 3) and may influence metabolic stability, as methylene-spaced ethers can exhibit different CYP-mediated O-dealkylation rates compared to direct aryl ethers.

Molecular properties Fragment library design Lead-likeness

Predicted Boiling Point Differentiation from Regioisomeric Analogs

The predicted boiling point for the 4-ylmethoxy regioisomer (CAS 1275968-03-0) is 416.0 ± 25.0 °C at standard pressure . While an experimentally measured or predicted boiling point for the target 2-ylmethoxy compound is not available in public databases, the structural difference — attachment of the pyran ring at the 2-position rather than the 4-position — may alter intermolecular interactions (dipole moment, hydrogen bonding) and thus the boiling point. The 3-position isomer (CAS 1402233-00-4) has a predicted boiling point of 426.3 ± 25.0 °C , illustrating that positional isomerism on the pyridine ring alone can shift the predicted boiling point by approximately 10 °C. Similar or larger deviations are plausible for the pyran attachment regioisomerism of the target compound.

Physicochemical properties Purification Formulation

Vendor Purity and ISO Certification Landscape

The target compound is available from MolCore at ≥98% purity (NLT 98%) under ISO-certified quality systems, and from Leyan at 98% purity . Chemscene also lists the compound at ≥98% with defined storage conditions (sealed, dry, 2–8 °C) . In contrast, the 4-ylmethoxy regioisomer is listed by ChemicalBook with 5 global suppliers, and the 5-position isomer is listed as 'Discontinued' by at least one major distributor (CymitQuimica, for certain package sizes), indicating potential supply-chain fragility for comparator compounds . Sigma-Aldrich's listing of the target compound (AldrichCPR PH018287) is noted as 'discontinued,' but multiple alternative vendors maintain active supply .

Quality assurance Procurement Reproducibility

Optimal Application Scenarios Based on Verified Differentiation


Fragment-Based Discovery Requiring Enhanced Lipophilicity

In fragment-based drug discovery (FBDD) campaigns where increasing lipophilicity is desired to improve target binding without introducing additional aromatic carbons (which can elevate LogP excessively and reduce ligand efficiency), the target compound's LogP of 1.7277 — 0.14 units higher than its 4-ylmethoxy regioisomer and 0.39 units higher than the direct-ether analog — provides a moderate lipophilicity boost. This makes it a suitable fragment for optimizing hydrophobic contacts in protein binding sites while maintaining compliance with fragment library design guidelines (MW < 250, LogP < 3).

Chiral SAR Exploration in Medicinal Chemistry

For medicinal chemistry efforts where the biological target possesses a chiral binding pocket (e.g., kinases, phosphodiesterases, or GPCRs), the stereogenic center at the pyran 2-position of this compound offers a structural handle for probing enantioselective interactions. The achiral 4-ylmethoxy and 4-yloxy comparators lack this feature, making the target compound the preferred choice when chiral SAR expansion is a program objective.

Synthetic Intermediate with Multi-Vendor Supply Assurance

For multi-step synthetic routes in pharmaceutical R&D where a picolinic acid intermediate with a tetrahydropyranyl ether must be reliably resupplied over several years, this compound's availability from at least three active vendors (Leyan, MolCore, Chemscene) — including ISO-certified production at MolCore — offers supply-chain diversification superior to comparator compounds such as the 5-position isomer, which has documented supply discontinuations . This reduces the risk of project delays due to single-source dependency.

pH-Dependent Solubility Profiling in Early Preformulation

The predicted pKa differential of ≥2 log units between 6-alkoxy picolinic acids and their 3-alkoxy positional isomers makes this compound a valuable tool compound for studying how alkoxy substitution position modulates ionization state and pH-dependent solubility in picolinic acid series. Researchers can use it as a comparator against the anomalously acidic 3-substituted isomer to isolate the contribution of intramolecular hydrogen bonding to aqueous solubility profiles.

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